Tri(t-butoxycarbonylethoxymethyl) ethanol

描述

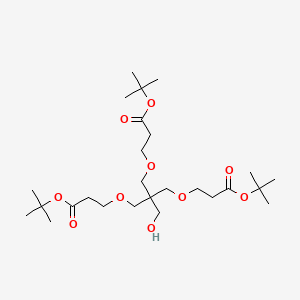

Structure

2D Structure

属性

IUPAC Name |

tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDIZFVGPDHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tri T Butoxycarbonylethoxymethyl Ethanol

Elaboration of the Core Polyether Backbone

The foundational step in the synthesis of Tri(t-butoxycarbonylethoxymethyl) ethanol (B145695) is the construction of its polyether framework. The Williamson ether synthesis stands out as the most suitable and widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide. wikipedia.org In the context of this synthesis, the tri-alkoxide of a suitable triol, such as trimethylolpropane (B17298), would be reacted with an electrophile carrying the t-butoxycarbonylethoxy moiety.

The initial phase of this step involves the deprotonation of the three primary hydroxyl groups of trimethylolpropane to generate the corresponding tri-alkoxide in situ. The choice of a strong, non-nucleophilic base is critical to drive this equilibrium to completion.

Table 1: Proposed Reaction Conditions for the Formation of Trimethylolpropane Tri-alkoxide

| Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | A strong, non-nucleophilic base that ensures irreversible deprotonation. |

| Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (B87167) (DMSO) | 25 | A strong, sterically hindered base in a polar aprotic solvent that enhances nucleophilicity. numberanalytics.com |

| Sodium Hydroxide (B78521) (NaOH) | Water/Organic Biphasic with Phase Transfer Catalyst | 50-70 | A cost-effective and scalable option, though the presence of water may impact yield. |

Following the formation of the tri-alkoxide, the reaction mixture is treated with an appropriate electrophilic side-chain precursor, for instance, 2-(tert-butoxycarbonyloxy)ethyl bromide. The SN2 nature of the Williamson ether synthesis favors the use of primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

Strategic Installation of tert-Butoxycarbonyl Protecting Groups

The tert-butoxycarbonyl (Boc) moieties are integral to the structure of the target molecule and are introduced via a carefully designed electrophilic side-chain. A suitable precursor for this purpose is 2-(tert-butoxycarbonyloxy)ethyl bromide, which can be synthesized from the reaction of 2-bromoethanol (B42945) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This transformation constitutes an acylation of the alcohol, typically facilitated by a basic catalyst.

Table 2: Proposed Synthesis of 2-(tert-butoxycarbonyloxy)ethyl bromide

| Reagents | Catalyst/Base | Solvent | Temperature (°C) | Anticipated Yield (%) |

|---|---|---|---|---|

| 2-bromoethanol, Boc₂O | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (B109758) (CH₂Cl₂) | 0 to 25 | >90 |

| 2-bromoethanol, Boc₂O | Triethylamine (B128534) (NEt₃) | Tetrahydrofuran (THF) | 25 | 85-95 |

The addition of a catalytic quantity of DMAP is known to significantly accelerate such acylation reactions. The resulting 2-(tert-butoxycarbonyloxy)ethyl bromide serves as a key building block, incorporating the pre-installed Boc-protected ethoxy unit.

Regioselective Functionalization for Terminal Hydroxyl Group Generation

While the nomenclature "Tri(t-butoxycarbonylethoxymethyl) ethanol" might suggest the presence of a free hydroxyl group, a more chemically plausible structure is that of a fully etherified triol. Consequently, this section focuses on the critical aspect of achieving complete and regioselective etherification of the three primary hydroxyl groups of the trimethylolpropane core.

The chemical equivalence of the three primary hydroxyl groups in trimethylolpropane simplifies the regioselectivity of the reaction. The principal challenge lies in ensuring the reaction proceeds to completion, thereby maximizing the yield of the desired trisubstituted product while minimizing the formation of mono- and di-substituted byproducts. This can be effectively managed by employing a stoichiometric excess of both the base and the electrophilic side-chain precursor. Careful monitoring of the reaction's progress through analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to confirm the complete conversion of starting materials and intermediates.

Process Optimization and Scalability in Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production necessitates a thorough optimization of the entire process to ensure efficiency, cost-effectiveness, and safety.

Reagent and Solvent Selection: A key focus in process optimization is the selection of safer and more environmentally benign reagents and solvents. For example, substituting sodium hydride with a less pyrophoric base like potassium tert-butoxide or exploring solvent-free reaction conditions can enhance the safety profile of the synthesis. researchgate.net

Reaction Parameters: The application of microwave irradiation has been demonstrated to dramatically reduce reaction times in Williamson ether syntheses, offering a significant advantage for industrial production. sacredheart.edu Fine-tuning the reaction temperature is also crucial for maximizing the reaction rate while suppressing the formation of undesirable side products. numberanalytics.com

Purification Strategies: As chromatographic purification methods are often impractical on a large scale, the development of robust purification protocols based on extraction, distillation, or crystallization is of paramount importance.

Table 3: Comparative Considerations for Synthesis Scale-Up

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Base | NaH, KOtBu | NaOH with phase transfer catalyst, K₂CO₃ |

| Solvent | THF, DMSO | Toluene, Methyl tert-butyl ether (MTBE) |

| Heating | Oil bath | Steam-jacketed reactor, microwave reactor |

| Purification | Flash column chromatography | Distillation, crystallization, liquid-liquid extraction |

| Monitoring | TLC, NMR | HPLC, GC |

Through meticulous attention to these parameters, the proposed synthetic pathway can be effectively optimized for the efficient and scalable production of this compound.

Chemical Reactivity and Derivatization Pathways of Tri T Butoxycarbonylethoxymethyl Ethanol

Reactions Involving the Primary Hydroxyl Functionality

The sole primary alcohol serves as a key handle for derivatization, allowing for the introduction of various functional groups or attachment to other molecules. Its reactivity is characteristic of a sterically unhindered primary alcohol.

Esterification and Etherification Reactions

The primary hydroxyl group of Tri(t-butoxycarbonylethoxymethyl) ethanol (B145695) can readily undergo esterification and etherification reactions to yield a diverse range of derivatives. These reactions are fundamental in modifying the molecule's properties or linking it to other chemical entities.

Esterification: The formation of an ester linkage is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or acid anhydride. chemguide.co.uk Reaction with an acyl chloride is particularly efficient, often proceeding rapidly at room temperature to form the corresponding ester and hydrogen chloride. chemguide.co.uklibretexts.org This method is advantageous due to its high reactivity and generally high yields. savemyexams.com

Reaction with Acyl Chlorides: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic addition-elimination mechanism. libretexts.orgdocbrown.info

Reaction with Carboxylic Acids: Direct esterification with a carboxylic acid requires an acid catalyst, such as concentrated sulfuric acid, and is a reversible process. chemguide.co.uk

Etherification: The Williamson ether synthesis is a classic and versatile method for forming ethers from alcohols. byjus.com This two-step process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide or other good leaving group from an organohalide in an SN2 reaction. wikipedia.orgkhanacademy.orgjove.com

Step 1: Deprotonation: The hydroxyl group is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution: The resulting alkoxide attacks a primary alkyl halide (e.g., R-Br or R-I), displacing the halide and forming the ether linkage. masterorganicchemistry.com The use of primary alkyl halides is crucial to favor the SN2 pathway and avoid competing elimination reactions. wikipedia.orgjove.com

Formation of Conjugates via Hydroxyl Activation

For conjugation to other molecules, particularly those with nucleophilic groups like amines or thiols, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.com This "activation" enhances its susceptibility to nucleophilic attack. Common strategies involve converting the alcohol into a sulfonate ester, such as a tosylate or mesylate.

Tosylation/Mesylation: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) replaces the hydroxyl hydrogen with a sulfonyl group. masterorganicchemistry.comrsc.org This transformation converts the poorly leaving hydroxide (B78521) ion (HO⁻) into a highly effective tosylate (TsO⁻) or mesylate (MsO⁻) leaving group. masterorganicchemistry.com The resulting sulfonyl ester is then highly reactive towards nucleophiles, enabling covalent attachment to biomolecules or other ligands. researchgate.net This activation step proceeds without altering the stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.com

Selective De-protection of tert-Butoxycarbonyl Moieties

The three tert-butoxycarbonyl (Boc) groups are ester-based protecting groups for carboxylic acids. Their removal is a key step in unmasking the tri-acid functionality of the core structure.

Acid-Catalyzed Removal of Protecting Groups

The tert-butyl ester is highly susceptible to cleavage under acidic conditions while being stable to basic and neutral conditions. acsgcipr.org This acid-lability is the cornerstone of its use as a protecting group. The deprotection mechanism proceeds through protonation of the ester's carbonyl oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation), which typically eliminates as isobutylene (B52900) gas. acsgcipr.org A wide variety of acidic reagents can be employed for this transformation. acsgcipr.orgacs.org

| Reagent(s) | Solvent(s) | Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | acsgcipr.org |

| Hydrochloric Acid (HCl) | Organic Solvents (e.g., Dioxane, Ethyl Acetate) | Room Temperature | acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room Temperature | acsgcipr.org |

| Aqueous Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Mild Heating | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | researchgate.netsemanticscholar.org |

Orthogonal Protection/Deprotection Strategies

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.menumberanalytics.com This allows for the sequential and selective modification of different functional groups within a complex molecule. jocpr.com

The structure of Tri(t-butoxycarbonylethoxymethyl) ethanol is well-suited for such strategies. The tert-butyl esters are classified as an acid-labile set of protecting groups. acsgcipr.org To achieve orthogonality, the primary hydroxyl group could be protected with a group that is stable to acid but can be removed by a different type of reagent.

A common example of an orthogonal pairing involves acid-labile Boc groups and fluoride-labile silyl (B83357) ethers. beilstein-journals.org

Scenario: The primary hydroxyl group of this compound could be protected as a tert-butyldimethylsilyl (TBDMS) ether.

Selective Deprotection:

The three tert-butyl esters could be selectively cleaved using an acid like TFA, leaving the TBDMS ether intact.

Alternatively, the TBDMS group could be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), under conditions that would not affect the acid-labile tert-butyl esters. beilstein-journals.org

This ability to selectively unmask either the hydroxyl group or the carboxylic acid groups provides significant synthetic flexibility. fiveable.me

Transformation into Diverse Chemical Intermediates

The strategic application of the reactions described above allows for the transformation of this compound into a variety of useful chemical intermediates.

Tri-carboxylic Acid Alcohol: Complete acid-catalyzed deprotection of the three tert-butyl esters yields a key intermediate: a tri-carboxylic acid centered around a quaternary carbon that also bears a primary hydroxyl group. This molecule can serve as a trivalent scaffold for further chemical elaboration.

Derivatized Tri-esters: Esterification, etherification, or activation of the primary hydroxyl group while keeping the tert-butyl esters intact generates intermediates that can be conjugated to other molecules. Subsequent removal of the Boc groups would then reveal three carboxylic acid moieties on the newly formed conjugate, which can be used to modulate properties like water solubility or provide points for further functionalization.

Orthogonally Protected Scaffolds: By protecting the hydroxyl group with an orthogonal protecting group (e.g., a silyl ether), a stable intermediate is formed. jocpr.com This allows for the selective deprotection and reaction of the carboxylic acids. Following this, the hydroxyl group can be deprotected under different conditions to allow for a second, distinct chemical transformation. This pathway provides maximal control over the synthesis of complex, multifunctional molecules.

Strategies for Multi-site Functionalization

The unique molecular architecture of this compound, featuring a central quaternary carbon atom, a single primary hydroxyl group, and three terminally protected carboxylic acid moieties, presents a versatile scaffold for the synthesis of complex, multi-functional molecules. The distinct reactivity of the hydroxyl group versus the tert-butyl esters allows for a strategic, stepwise approach to derivatization, enabling the controlled introduction of different chemical entities at specific points of the molecule. This strategy is particularly relevant in the construction of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a trivalent linker. medchemexpress.com

The primary strategy for multi-site functionalization revolves around a two-stage process:

Initial Derivatization of the Hydroxyl Group: The exposed primary hydroxyl group serves as the initial point of attachment. This functionalization is typically achieved under conditions that are mild enough to preserve the integrity of the acid-labile tert-butyl ester groups.

Deprotection and Subsequent Functionalization of Carboxylic Acids: Following the modification of the hydroxyl terminus, the tert-butyl esters are removed, typically under acidic conditions, to unveil three carboxylic acid groups. These can then be functionalized, either simultaneously with the same molecule or potentially in a more controlled, stepwise manner if steric hindrance allows.

Stage 1: Selective Functionalization of the Primary Hydroxyl Group

The hydroxyl group can be converted into a variety of other functional groups, allowing for its conjugation to a wide range of molecules. Common derivatization pathways for the hydroxyl group include:

Esterification: Reaction with an activated carboxylic acid (such as an acyl chloride or in the presence of coupling agents like DCC or HATU) to form an ester linkage.

Etherification: Williamson ether synthesis, for example, by deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, allows for the formation of a stable ether bond.

Activation: The hydroxyl group can be "activated" to facilitate nucleophilic substitution. For instance, conversion to a tosylate or mesylate creates a good leaving group, which can then be displaced by a variety of nucleophiles (e.g., azides, amines, thiols).

The key consideration during this stage is the preservation of the t-butyl ester groups, which are sensitive to strong acids. Therefore, reactions are typically carried out under neutral or basic conditions.

Stage 2: Deprotection and Derivatization of the Carboxylic Acid Moieties

Once the hydroxyl group has been appropriately functionalized, the three tert-butyl ester groups can be hydrolyzed to yield the corresponding carboxylic acids. This is most commonly achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The volatile byproducts (isobutylene and excess TFA) are easily removed, yielding the trivalent carboxylic acid derivative.

These three newly exposed carboxylic acid groups can then undergo a range of reactions, most notably:

Amide Bond Formation: The carboxylic acids can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form stable amide bonds. This is a common strategy for attaching ligands in the synthesis of PROTACs.

This sequential approach allows for the creation of heterobifunctional or even heterotrifunctional molecules. For example, a molecule of interest (Molecule A) can be attached via the hydroxyl group. Subsequently, after deprotection, three equivalents of a second molecule (Molecule B) can be attached to the carboxylic acid groups. This results in a final construct where a single Molecule A is linked to three copies of Molecule B through the central this compound scaffold.

The table below outlines the strategic steps for the multi-site functionalization of this compound.

| Step | Target Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

| 1 | Primary Hydroxyl (-OH) | Esterification | R-COOH, DCC/DMAP | Ester (-O-CO-R) |

| 1 | Primary Hydroxyl (-OH) | Etherification | NaH, then R-Br | Ether (-O-R) |

| 1 | Primary Hydroxyl (-OH) | Activation/Substitution | 1. TsCl, Pyridine 2. NaN3 | Azide (-N3) |

| 2 | tert-Butyl Esters (-COOtBu) | Deprotection (Hydrolysis) | Trifluoroacetic Acid (TFA) | Carboxylic Acids (-COOH) |

| 3 | Carboxylic Acids (-COOH) | Amide Coupling | R'-NH2, HATU/DIPEA | Amides (-CO-NH-R') |

Applications of Tri T Butoxycarbonylethoxymethyl Ethanol in Advanced Synthetic and Supramolecular Chemistry

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs) Research

Design Principles for PROTAC Linker Chemical Space

The design of a PROTAC linker is a multidimensional optimization problem where factors such as length, rigidity, and chemical composition must be carefully tuned. arxiv.org The linker's primary role is to position the target protein and the E3 ligase in a productive orientation to form a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target. nih.gov

The chemical composition of the linker, particularly its hydrophilicity and the presence of specific functional groups, can significantly influence the physicochemical properties of the entire PROTAC molecule, including its solubility and cell permeability. Linkers composed of polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common motifs, with a significant percentage of reported PROTACs containing both. nih.gov The ether linkages in structures like Tri(t-butoxycarbonylethoxymethyl) ethanol (B145695) can impart flexibility and improve solubility. arxiv.org

| Linker Parameter | Influence on PROTAC Activity | Rationale |

| Length | Optimal length is crucial; too short may cause steric hindrance, while too long may lead to unproductive complex formation. nih.gov | The linker must span the distance between the target protein and the E3 ligase to facilitate a productive ternary complex. |

| Rigidity | A degree of rigidity can pre-organize the PROTAC for binding and stabilize the ternary complex. | Reduces the entropic penalty of binding and can lead to more defined interactions within the ternary complex. |

| Composition | Affects solubility, cell permeability, and potential for specific interactions within the ternary complex. | Hydrophilic linkers (e.g., PEG-based) can improve solubility, while more rigid, aromatic linkers can engage in pi-stacking interactions. |

This table summarizes the key design principles for PROTAC linkers and their impact on the molecule's activity.

Chemical Strategies for Conjugating E3 Ubiquitin Ligase Ligands and Target Protein Binders

The modular nature of PROTACs necessitates robust chemical strategies for their assembly. enamine.net Tri(t-butoxycarbonylethoxymethyl) ethanol, with its central hydroxyl group and terminal t-butoxycarbonyl protected carboxylic acid groups, offers multiple points for chemical modification and conjugation. The hydroxyl group can be activated for attachment to one of the ligands, while the carboxylic acid groups, after deprotection, can be coupled to the other ligand.

Commonly employed conjugation chemistries include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and etherification reactions. The choice of conjugation strategy depends on the functional groups available on the E3 ligase ligand and the target protein binder. The versatility of this compound allows for a divergent synthetic approach, where a common intermediate can be functionalized with different linkers and ligands to create a library of PROTACs for optimization.

Influence of Linker Architecture on Ternary Complex Formation Geometry

The three-dimensional structure of the ternary complex (target protein-PROTAC-E3 ligase) is a critical determinant of degradation efficiency. The linker's architecture dictates the relative orientation of the two proteins within this complex. The branched nature of this compound can introduce specific conformational constraints that may favor a productive geometry.

Molecular dynamics simulations and structural biology studies have revealed that the linker does not act as a passive tether but can actively participate in protein-protein interactions within the ternary complex. researchgate.netresearchgate.net The flexibility imparted by the ether chains in this compound allows the PROTAC to adopt various conformations, which can be crucial for accommodating the binding surfaces of the target protein and the E3 ligase. arxiv.org This conformational plasticity can be advantageous in the initial stages of ternary complex formation. researchgate.net

Utilization in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. researchgate.net The linker in an ADC plays a dual role: it must be stable in systemic circulation to prevent premature drug release, and it should allow for efficient cleavage and release of the payload once the ADC has been internalized by the target cancer cell. nih.gov

Linker Strategies for Payload-Antibody Conjugation

The conjugation of the cytotoxic payload to the antibody is a critical step in ADC manufacturing. Various strategies have been developed to create stable and homogeneous ADCs. nih.gov The hydroxyl group on this compound can be functionalized to react with specific amino acid residues on the antibody, such as lysine (B10760008) or cysteine.

For instance, the hydroxyl group can be converted into a maleimide (B117702) group for conjugation to native or engineered cysteine residues on the antibody. Alternatively, it can be activated to form an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues. The branched structure of this compound allows for the potential to attach multiple payload molecules per conjugation site on the antibody, thereby increasing the drug-to-antibody ratio (DAR). broadpharm.com

Chemical Engineering of Conjugate Solubility and Aggregation via Branched PEG Scaffolds

Branched PEG scaffolds, for which this compound can serve as a building block, are employed to mitigate these issues. axispharm.com The hydrophilic nature of the PEG chains can create a hydration shell around the hydrophobic payload, improving the solubility and stability of the ADC. labinsights.nl This can also help to prevent non-specific interactions with other proteins and reduce the rate of clearance from circulation. labinsights.nl

| Feature of Branched PEG Linkers | Impact on ADC Properties |

| Increased Hydrophilicity | Improves solubility and reduces aggregation of the ADC. axispharm.com |

| Higher Drug-to-Antibody Ratio (DAR) | Allows for the attachment of multiple payload molecules, potentially increasing potency. broadpharm.com |

| Improved Pharmacokinetics | Can lead to a longer circulation half-life and reduced clearance. labinsights.nl |

| Shielding of Hydrophobic Payload | Minimizes non-specific toxicity and can reduce immunogenicity. labinsights.nl |

This interactive data table highlights the advantages of using branched PEG linkers, such as those derived from this compound, in the development of Antibody-Drug Conjugates.

Impact on Drug-to-Antibody Ratio (DAR) in Conjugate Synthesis

In the field of antibody-drug conjugates (ADCs), the Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the therapeutic efficacy and safety of the conjugate. The DAR, which is the average number of drug molecules attached to a single antibody, must be carefully controlled. Branched linkers are increasingly utilized in ADC development to enhance payload capacity and optimize this ratio.

This compound serves as a trifunctional core for such branched linkers. After activation of its single hydroxyl group, it can be attached to an antibody. Subsequently, the three t-butyl ester groups can be deprotected to reveal carboxylic acids, providing three distinct points for the attachment of drug molecules. This approach allows for the conjugation of multiple drug payloads at a single attachment site on the antibody, thereby increasing the DAR in a controlled manner. The use of a branched linker derived from this molecule can potentially triple the drug load for each conjugation site compared to a linear linker.

This strategy may allow for achieving a therapeutically effective DAR with fewer modifications to the antibody's surface, which can be advantageous for preserving the antibody's structural integrity and pharmacokinetic properties. Commercial suppliers highlight that branched PEG linkers, a category this molecule falls into, are instrumental in increasing the DAR, which can lead to a more potent therapeutic effect.

Table 1: Theoretical Impact of Linker Architecture on DAR

| Linker Type | Conjugation Sites on Antibody | Drug Molecules per Linker | Resulting DAR |

| Linear Linker | 4 | 1 | 4 |

| Branched Linker (this compound based) | 4 | 3 | 12 |

This table provides a theoretical comparison and assumes all available sites are conjugated.

Reactant in Inorganic Synthesis and Coordination Chemistry

The unique tripodal structure of this compound, particularly after deprotection of the ester groups, makes it a valuable precursor for ligands in coordination chemistry and a reactant in the formation of complex inorganic structures.

Synthesis of Trinuclear Tungsten(IV) Oxo Cluster Complexes

This compound has been identified as a reactant in the synthesis of trinuclear tungsten(IV) oxo cluster complexes. These types of metal clusters are of significant interest for various applications, including as contrast agents for X-ray imaging. In this context, the deprotected form of the molecule, tri(carboxyethoxymethyl) ethanol, can act as a tripodal, multidentate ligand. The three carboxylate groups can coordinate to multiple tungsten centers simultaneously, stabilizing the trinuclear [W₃Oₓ] core. The central ether-like oxygen atoms in the arms of the ligand can also participate in coordination, enhancing the stability of the resulting complex. The use of such a ligand can facilitate the formation of discrete, soluble, and stable tungsten clusters suitable for biomedical applications.

Table 2: Properties of this compound Relevant to Cluster Synthesis

| Property | Description | Relevance in Synthesis |

| Structure | Central carbon with three carboxylate-terminating arms and one hydroxyl group. | Acts as a tripodal scaffold to assemble and stabilize the trinuclear tungsten core. |

| Functional Groups | Three carboxylic acids (after deprotection). | The carboxylate groups serve as strong binding sites for the tungsten ions. |

| Chelation | The three arms can bind to one or more metal centers. | Forms a stable, chelated structure around the metal cluster, preventing aggregation. |

Ligand Design and Coordination Properties

The deprotected form of this compound, which is a tricarboxylic acid, is an excellent candidate for designing tripodal ligands. Tripodal ligands are a well-established class of chelators in coordination chemistry because they can wrap around a metal ion to form highly stable, cage-like complexes.

The key coordination properties of a ligand derived from this molecule include:

High Chelate Effect: By binding to a single metal ion through its three carboxylate arms, it forms multiple chelate rings, leading to a significant increase in thermodynamic stability compared to analogous monodentate ligands.

Predetermined Coordination Geometry: The geometry of the ligand preorganizes the donor atoms, which can enforce a specific coordination geometry (e.g., octahedral or trigonal prismatic) upon the metal center.

Encapsulation: The ligand can effectively encapsulate a metal ion, shielding it from the solvent or other reactive species. This is particularly useful in creating stable catalysts or imaging agents.

The presence of ether oxygens within the ligand arms can further influence its coordination properties by providing additional, albeit weaker, donor sites, potentially increasing the denticity and stability of the resulting metal complexes.

Broader Utility as a Polyfunctional Building Block

The structure of this compound, featuring a central branching point and multiple functional groups, makes it an ideal building block for the construction of larger, well-defined macromolecular architectures.

Construction of Dendritic Structures and Star-Shaped Polymers

Dendrimers and star-shaped polymers are classes of macromolecules that emanate from a central core. This compound is well-suited to act as such a core.

As a Dendron: The molecule itself can be considered a first-generation (G1) dendron. The hydroxyl group serves as the focal point for attachment to a larger core molecule, while the three deprotected and activated carboxyl groups represent the branching points for the next generation of the dendrimer.

Scaffolds for Multivalent Presentation of Chemical Entities

Multivalency, the simultaneous presentation of multiple copies of a chemical entity, is a key principle in biology for achieving high-affinity binding. This compound provides an excellent scaffold for creating multivalent systems.

After deprotecting the t-butyl esters, the resulting three carboxylic acid groups can be conjugated with a variety of molecules, such as:

Carbohydrates: To create multivalent glycan ligands that can target specific lectin receptors on cell surfaces for applications in cell imaging or targeted drug delivery.

Peptides: To develop synthetic antigens or to target specific protein-protein interactions.

Small Molecule Drugs: To increase the local concentration of a drug at a target site.

The hydroxyl group can be used to attach this trivalent scaffold to a carrier molecule, such as a polymer, a nanoparticle, or a protein, enabling the creation of complex, multivalent nanodelivery systems. The well-defined, tripodal arrangement of the presented molecules on the scaffold ensures a precise spatial orientation, which is often crucial for achieving effective multivalent interactions.

Advanced Research and Methodological Innovations Pertaining to Tri T Butoxycarbonylethoxymethyl Ethanol

Asymmetric Synthesis Approaches for Chiral Analogues

The introduction of chirality into PROTAC linkers is an emerging strategy to fine-tune the spatial arrangement of the ternary complex (target protein-PROTAC-E3 ligase), which can significantly impact degradation efficiency and selectivity. While specific methods for the asymmetric synthesis of chiral analogues of Tri(t-butoxycarbonylethoxymethyl) ethanol (B145695) have not been detailed in the literature, several established methodologies for the synthesis of chiral alcohols and ethers are highly relevant.

Key strategies would likely involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable ketone precursor could establish a chiral secondary alcohol center. chemscene.com Another approach could involve the enantioselective opening of a prochiral epoxide with an alcohol nucleophile, catalyzed by a chiral Lewis acid or base.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

| Strategy | Description | Potential Outcome for Analogues |

| Catalytic Asymmetric Reduction | Reduction of a prochiral ketone precursor using a chiral catalyst (e.g., Noyori-type ruthenium catalysts) and a hydrogen source. | Enantiomerically enriched secondary alcohol functionality within the linker structure. |

| Chiral Pool Synthesis | Starting from readily available chiral building blocks (e.g., chiral epoxides, amino acids, or hydroxy acids) to construct the linker scaffold. | Defined stereochemistry at one or more centers, derived from the starting material. |

| Enantioselective Epoxide Opening | Ring-opening of a prochiral epoxide with an alcohol nucleophile in the presence of a chiral catalyst. | Introduction of a stereocenter with both ether and hydroxyl functionalities. |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of a chiral intermediate alcohol or ester. | Separation of enantiomers to yield chirally pure analogues. |

These approaches, while general, form the foundation for the potential development of chiral versions of Tri(t-butoxycarbonylethoxymethyl) ethanol, enabling a more precise exploration of the three-dimensional requirements for optimal PROTAC activity.

Computational Chemistry and Molecular Modeling for Rational Design of Derivatives

Computational modeling plays a pivotal role in the rational design of PROTACs, including the linker component. researchgate.net For a molecule like this compound, molecular modeling can predict how its length, flexibility, and branching affect the geometry of the ternary complex.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of the linker and the stability of the resulting ternary complex. biorxiv.org By modeling the interactions between the linker and the surfaces of the target protein and the E3 ligase, researchers can computationally screen different linker architectures to identify those most likely to promote a productive ubiquitination event.

Table 2: Computational Approaches for Linker Design

| Technique | Application | Insights Gained for Derivatives |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the PROTAC and the ternary complex over time. | Predicts linker flexibility, conformational preferences, and stability of the ternary complex. |

| Docking | Predicts the binding mode of the PROTAC to the target protein and the E3 ligase. | Assesses the initial fit of the warhead and anchor moieties and the required linker length. |

| Quantum Mechanics (QM) | Calculates the electronic structure and properties of the linker. | Provides insights into the linker's intrinsic geometry and reactivity. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of different PROTACs to their targets. | Guides the rational design of derivatives with improved binding and degradation potency. |

These computational methods allow for the in silico design and evaluation of novel derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental validation. researchgate.net

Flow Chemistry and Automated Synthesis Methodologies

The synthesis of PROTACs and their linkers can be a multi-step and time-consuming process. Flow chemistry and automated synthesis offer significant advantages in terms of speed, efficiency, and scalability. thieme-connect.com The modular nature of PROTACs makes them particularly well-suited for automated and flow synthesis platforms, where different warheads, linkers, and E3 ligase ligands can be combined in a combinatorial fashion. nih.gov

For the synthesis of a highly functionalized molecule like this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. vapourtec.com Automated platforms can be used to rapidly synthesize a library of analogues with varying linker lengths and compositions, accelerating the optimization of PROTAC properties. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Complex Organic Molecules

The structural characterization of highly functionalized and flexible molecules like this compound and its derivatives requires a suite of advanced analytical techniques. As a branched PEG analogue, this compound may exist as a mixture of oligomers with varying chain lengths, necessitating high-resolution separation and characterization methods. nih.govrsc.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is essential for separating and identifying the different components of the sample and confirming the molecular weight of the desired product. Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional techniques like COSY and HSQC, is crucial for elucidating the detailed molecular structure and confirming the connectivity of the atoms. For PEGylated molecules, specialized techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are often employed to characterize the polymer distribution. nih.gov

Future Perspectives in Chemical Discovery and Development Leveraging Highly Functionalized Alcohols

Highly functionalized alcohols, such as this compound, are poised to play an increasingly important role in drug discovery and development. researchgate.netrsc.orgnumberanalytics.comacs.org Their utility as versatile linkers in PROTACs is just one example of their potential. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of various functional groups to modulate the physicochemical and pharmacological properties of a molecule. numberanalytics.com

Future research will likely focus on the development of novel, highly functionalized alcohols with diverse architectures to expand the toolbox of available linkers for PROTACs and other modular therapeutic modalities. The integration of asymmetric synthesis, computational design, and automated synthesis will be critical in accelerating the discovery and optimization of new therapeutics that leverage the unique properties of these complex molecules. The continued exploration of the "linkerology" of PROTACs, with molecules like this compound as a starting point, will undoubtedly lead to the development of more potent and selective protein degraders for a wide range of diseases. nih.gov

常见问题

Q. What are the established synthetic routes for Tri(t-butoxycarbonylethoxymethyl) ethanol, and how can reaction conditions be optimized?

The synthesis typically involves ethoxylation reactions under controlled conditions. For example, US patents (e.g., 4,223,163) describe methods for achieving narrow polyethoxy chain distributions using ethylene oxide and alcohol precursors. Key parameters include temperature (maintained at 60–80°C), catalyst selection (e.g., alkaline catalysts), and stoichiometric ratios of reactants. Ultrasonic-assisted extraction (as in RSM-designed experiments) may enhance yield by improving mass transfer .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirms ethoxymethyl and t-Boc group integration (e.g., H NMR: δ 1.2–1.4 ppm for t-Boc methyl groups).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] at m/z 543.6).

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% as per ) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of t-Boc groups. Hygroscopicity requires desiccants in storage containers. Avoid prolonged exposure to light or moisture, which can degrade ethoxymethyl linkages .

Q. What are common impurities in synthesized batches, and how are they quantified?

Impurities include unreacted ethoxylated intermediates or hydrolyzed byproducts (e.g., free ethanol derivatives). Purity is assessed via:

- GB/T 13173 : Surface active agent testing for actives (≥95% required).

- pH Analysis : 1% solution should maintain pH 5.0–7.0 .

Advanced Research Questions

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?

The compound serves as a branched PEG linker in PROTACs, connecting E3 ligase ligands and target protein binders. Its ethoxymethyl groups enhance solubility, while t-Boc moieties allow selective deprotection during functionalization. Methodological steps include:

Q. What experimental design strategies optimize the synthesis yield of this compound?

Response Surface Methodology (RSM) with Box-Behnken designs (as in ) can model interactions between variables like solvent volume, temperature, and catalyst concentration. For example, ethanol solvent volume and ultrasonic power are critical factors; a central composite design may identify optimal parameters (e.g., 40 kHz ultrasound for 30 min increases yield by 15%) .

Q. How are hygroscopic properties managed during large-scale synthesis?

Q. What strategies resolve side reactions during t-Boc deprotection?

Acidic conditions (e.g., TFA/DCM) may inadvertently cleave ethoxymethyl ethers. Mitigation includes:

Q. How does this compound compare to linear PEG derivatives in drug delivery?

Branched structures (like this compound) improve pharmacokinetics by reducing renal clearance. Comparative studies using dynamic light scattering (DLS) show branched PEGs form smaller nanoparticles (20–50 nm) versus linear analogs (50–100 nm), enhancing tumor targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。